1-(Benzo[d]isothiazol-5-yl)ethanone
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Overview
Description
1-(Benzo[d]isothiazol-5-yl)ethanone is an organic compound with the molecular formula C9H7NOS It belongs to the class of isothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d]isothiazol-5-yl)ethanone typically involves the reaction of benzo[d]isothiazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[d]isothiazol-5-yl)ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA, Selectfluor
Reduction: NaBH4, lithium aluminum hydride (LiAlH4)
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed:
Oxidation: Benzo[d]isothiazol-5-yl ethanone oxides
Reduction: 1-(Benzo[d]isothiazol-5-yl)ethanol
Substitution: Various substituted benzo[d]isothiazol-5-yl ethanones
Scientific Research Applications
1-(Benzo[d]isothiazol-5-yl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Benzo[d]isothiazol-5-yl)ethanone involves its interaction with various molecular targets. The compound’s aromatic ring and functional groups allow it to engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Benzo[d]isothiazol-3(2H)-one: Another isothiazole derivative with similar structural features but different functional groups.
Benzo[d]thiazole: A related compound with a sulfur atom in the ring but lacking the nitrogen atom.
1-(Benzo[d]isothiazol-4-yl)ethanone: A positional isomer with the ethanone group attached at a different position on the ring.
Uniqueness: 1-(Benzo[d]isothiazol-5-yl)ethanone is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both sulfur and nitrogen atoms in the ring enhances its ability to participate in diverse chemical reactions and interact with biological targets .
Properties
Molecular Formula |
C9H7NOS |
---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
1-(1,2-benzothiazol-5-yl)ethanone |
InChI |
InChI=1S/C9H7NOS/c1-6(11)7-2-3-9-8(4-7)5-10-12-9/h2-5H,1H3 |
InChI Key |
ZYEJJVBXYVYIPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SN=C2 |
Origin of Product |
United States |
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